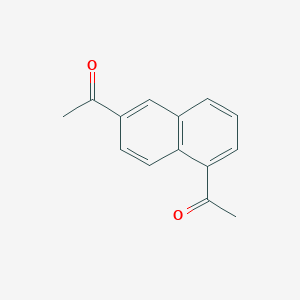

1,6-Diacetylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10060-34-1 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

1-(5-acetylnaphthalen-2-yl)ethanone |

InChI |

InChI=1S/C14H12O2/c1-9(15)11-6-7-14-12(8-11)4-3-5-13(14)10(2)16/h3-8H,1-2H3 |

InChI Key |

NLOYEOXEYCJXAW-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)C |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=CC=C2)C(=O)C |

Synonyms |

1,6-Diacetylnaphthalene |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,6 Diacetylnaphthalene

Established Synthetic Routes for 1,6-Diacetylnaphthalene Production

The synthesis of this compound is predominantly achieved through the diacylation of naphthalene (B1677914). The primary challenge in this synthesis is controlling the regioselectivity to favor the 1,6-isomer over other possible isomers, such as the 1,5-, 1,8-, 2,6-, and 2,7-disubstituted products.

Friedel-Crafts Acylation: Regioselectivity and Isomer Ratio Control

The Friedel-Crafts acylation is a cornerstone method for the synthesis of aryl ketones, and its application to naphthalene has been a subject of extensive study. sigmaaldrich.com The reaction involves the treatment of naphthalene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. sigmaaldrich.com

The position of acylation on the naphthalene ring is sensitive to reaction conditions. Mono-acetylation of naphthalene can yield two isomers: 1-acetylnaphthalene and 2-acetylnaphthalene (B72118). The ratio of these products is heavily influenced by the choice of solvent. stackexchange.com In non-polar solvents like carbon disulfide (CS₂), dichloroethane, or chloroform (B151607), the kinetically controlled product, 1-acetylnaphthalene, is favored. Conversely, in polar solvents such as nitrobenzene (B124822) or nitromethane (B149229), the thermodynamically more stable 2-acetylnaphthalene is the major product. stackexchange.com This is because the intermediate complex for the 1-isomer is less soluble in non-polar solvents, precipitating out and preventing equilibration to the more stable 2-isomer. In polar solvents, the complex remains dissolved, allowing for rearrangement. stackexchange.com

When extending this to diacylation, the directing effects of the first acetyl group and the reaction conditions become even more critical in determining the final isomer distribution. For the synthesis of this compound, the initial acylation occurs at the 1-position. The second acylation is then directed to the 6-position. A notable established method involves the acetylation of naphthalene with acetyl chloride and aluminum chloride in carbon disulfide at an elevated temperature of 80 °C. This specific procedure has been reported to yield a mixture of this compound and 1,5-diacetylnaphthalene (B3031388) in a 4:1 ratio. rsc.org

The optimization of reaction conditions is crucial for maximizing the yield of the desired 1,6-isomer and minimizing the formation of other isomers. Key parameters that can be adjusted include the solvent, temperature, reaction time, and the nature and amount of the catalyst.

The kinetics of the Friedel-Crafts acetylation of naphthalene in 1,2-dichloroethane (B1671644) have shown that the α/β isomer ratio changes with reactant concentrations and time, shifting from an initial ratio of 4-5 to a final ratio of 0.7. psu.edu This indicates a complex interplay between kinetic and thermodynamic control. The reaction leading to the α-product (1-acetylnaphthalene) is reported to be second-order with respect to the acylating reagent, while the β-reaction (2-acetylnaphthalene) is first-order. psu.edu

The use of alternative catalytic systems to the traditional aluminum chloride is an area of active research. Zeolites, for instance, have demonstrated significant potential in controlling regioselectivity in the alkylation of naphthalene due to their shape-selective properties. psu.edursc.org H-Mordenite zeolites have been successfully used for the highly regioselective synthesis of 2,6-di-tert-butylnaphthalene. rsc.orgresearchgate.net While direct application to diacylation for this compound is not extensively documented, the principles of shape-selective catalysis suggest that appropriately chosen zeolites could favor the formation of the less sterically hindered 1,6-isomer.

Below is a data table summarizing the conditions for the Friedel-Crafts acylation of naphthalene to yield diacetylnaphthalene isomers.

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product Ratio (1,6- : 1,5-) | Reference |

| Acetyl Chloride | Aluminum Chloride | Carbon Disulfide | 80 | 4:1 | rsc.org |

Exploration of Alternative Diacylation Approaches for Naphthalene

Beyond the classical Friedel-Crafts acylation, other synthetic strategies for introducing two acyl groups onto a naphthalene ring exist, although they are less commonly reported for the specific synthesis of the 1,6-isomer. These can involve multi-step sequences starting from functionalized naphthalenes. For example, the synthesis of other disubstituted naphthalenes, such as 1,6-dimethoxynaphthalene, can be achieved via the Williamson ether synthesis from 1,6-dihydroxynaphthalene. researchgate.net While not a direct acylation, this highlights a strategy where a pre-functionalized naphthalene core is the starting point.

Another approach could involve the use of organometallic reagents. For instance, the synthesis of 1,4-dimethylnaphthalene (B47064) has been achieved through the coupling reaction of 1,4-dihalonaphthalene with a methyl Grignard reagent, catalyzed by a nickel-phosphine complex. google.com A similar strategy could theoretically be adapted for acylation, although this is not a conventional method for introducing acetyl groups.

Advanced Synthetic Approaches to Functionalized this compound Derivatives

The development of synthetic routes to functionalized this compound derivatives is important for expanding the utility of this scaffold in materials science and medicinal chemistry.

Strategies for Introducing Orthogonal Functionalities

Introducing orthogonal functionalities, which can be selectively modified without affecting other parts of the molecule, is a key challenge in organic synthesis. For the this compound scaffold, this could involve several strategies:

Synthesis from pre-functionalized naphthalenes: Starting with a naphthalene ring that already contains other functional groups and then performing the diacylation. The success of this approach would depend on the compatibility of the existing functional groups with the Friedel-Crafts conditions.

Modification of the diacetylnaphthalene core: The acetyl groups themselves can be chemically transformed. For example, they can be reduced to alcohols, oxidized to carboxylic acids, or used in condensation reactions to build more complex structures.

Use of protecting groups: If functional groups that are sensitive to the acylation conditions need to be present, they can be protected before the Friedel-Crafts reaction and then deprotected afterward.

The synthesis of functionalized helicenes from 2,7-diacetylnaphthalene, which is prepared from 2,7-dihydroxynaphthalene, provides a template for how functionalized diacetylnaphthalenes can be accessed. acs.orgcolumbia.edu This suggests that starting with a substituted dihydroxynaphthalene, converting it to the corresponding diacetylnaphthalene, would be a viable route to functionalized derivatives.

Stereoselective Synthesis Considerations for Naphthalene Scaffolds

While this compound itself is not chiral, the introduction of substituents or the elaboration of the acetyl groups can lead to the formation of chiral molecules. For instance, if the naphthalene core is part of a larger, non-planar structure like a helicene, it will be chiral. The synthesis of enantiopure helicenes often involves the resolution of a racemic mixture or the use of chiral catalysts or auxiliaries. acs.org

In the context of reactions involving the naphthalene scaffold, stereoselectivity can be a critical consideration. For example, in the synthesis of certain pharmaceutical compounds, the stereochemistry of substituents on a heterocyclic ring fused to the naphthalene core is crucial. beilstein-journals.org While not directly related to the synthesis of this compound itself, these examples highlight the importance of stereocontrol in the broader chemistry of naphthalene derivatives. For the synthesis of chiral derivatives of this compound, strategies such as asymmetric reduction of the ketone groups or the use of chiral directing groups could be employed.

Mechanistic Investigations of Chemical Transformations Involving 1,6 Diacetylnaphthalene

Regioselectivity in Radical-Mediated Cyclization Reactions

Radical cyclization reactions are powerful methods for constructing ring systems. scirp.org In molecules with multiple potential reaction sites, such as 1,6-diacetylnaphthalene, the regioselectivity of these reactions—the preference for reaction at one site over another—is a critical mechanistic aspect.

Influence of Electronic and Steric Environments on Reaction Pathways

The outcome of radical cyclization reactions is highly dependent on the electronic properties and steric constraints of the substrate. epdf.pub In diacetylnaphthalenes, the substitution pattern of the acetyl groups on the naphthalene (B1677914) ring significantly influences chemical reactivity. smolecule.com The regioselectivity in the cyclization of radical intermediates is generally under kinetic control, favoring the formation of more stable ring systems, typically five-membered rings (exo cyclization) over six-membered rings (endo cyclization). scirp.org

The electronic environment, dictated by the electron-donating or -withdrawing nature of substituents, and the steric bulk around the reactive centers guide the radical's approach and subsequent ring closure. For instance, computational studies on related systems have shown that the preference for exo cyclization can be enhanced by the presence of heteroatoms within the radical system, which increases the energy difference between the transition states leading to the different cyclized products. scirp.org While specific studies on this compound are not detailed, the principles suggest that the naphthalene core's electronic structure and the steric hindrance from the peri-hydrogens would play a crucial role in directing any intramolecular radical cyclization pathway.

α-Iminyl Radical Cation Reactivity and Alternative Cyclization Routes

α-Iminyl radical cations are highly reactive intermediates that have gained attention in synthetic organic chemistry for their ability to facilitate complex molecular constructions. nih.govresearchgate.net These species, typically generated through the single-electron oxidation of enamines, can undergo various transformations, including cyclization. researchgate.netbeilstein-journals.org A novel transformation mode for these radicals is a 1,5-hydrogen atom transfer (1,5-HAT), which creates a new radical center elsewhere in the molecule, enabling subsequent relay annulations. nih.govrsc.org

This reactivity platform provides alternative cyclization routes that might not be accessible through other methods. rsc.org The process involves the formation of an α-iminyl radical cation, which then abstracts a hydrogen atom from a position five atoms away, generating a new carbon-centered radical. This new radical can then participate in cyclization. Mechanistic experiments have confirmed the existence of α-iminyl radical cations and subsequent radical species in these relay annulations. nih.gov Although direct application to this compound is not explicitly documented, the formation of an enamine from one of its acetyl groups could, in principle, allow access to α-iminyl radical cation chemistry, opening pathways for unique cyclization products. The major challenge in these reactions is controlling the highly reactive and short-lived nature of the α-iminyl radical cation, which has a tendency to undergo β-scission. nih.gov

Transformations to α-Ketodithioesters and Related Structures

The acetyl groups of this compound can be converted into more complex functionalities, such as α-ketodithioesters. These transformations introduce sulfur-containing groups, significantly altering the molecule's chemical properties.

Reaction Mechanisms with Elemental Sulfur and Diazoacetyl Derivatives

A key method for synthesizing arene-bis(α-oxoethanedithioates) involves the reaction of the corresponding diazoacetyl derivatives with elemental sulfur. tandfonline.com This reaction proceeds through the formation of dithiocarboxylate anions, which are then alkylated in situ. The transformation of a methyl ketone, such as in a diacetylnaphthalene, first requires its conversion to a diazoacetyl derivative. This diazoketone then reacts with elemental sulfur in the presence of a base like triethylamine. tandfonline.com The mechanism involves the activation of sulfur and its subsequent reaction with the diazo compound to form the dithioester functionality. tandfonline.com

Role of Catalysts and Reaction Conditions in Dithioester Formation

The formation of dithioesters from diazoacetyl compounds and sulfur is significantly influenced by catalysts and reaction conditions. tandfonline.com The reaction is typically performed in a dry aprotic solvent such as dimethylformamide (DMF). Triethylamine is commonly used as a base to facilitate the reaction. tandfonline.com

A notable improvement in this thiolation reaction is the addition of anhydrous calcium chloride, a method termed calcium chloride-activated thiolation (CAT). tandfonline.com The addition of CaCl₂ has been shown to significantly promote the reaction, leading to higher yields of the desired α-ketodithioesters. tandfonline.com This suggests that the Lewis acidic calcium ion plays a role in activating either the diazo compound or the sulfur species, thereby facilitating the key bond-forming steps.

The table below summarizes the conditions used for the synthesis of arene-bis(α-oxoethanedithioates) from related starting materials.

| Starting Material Type | Reagents | Catalyst/Additive | Solvent | Product Type |

| Diazoacetylarenes | Elemental Sulfur, Alkylating Agent | Triethylamine, Calcium Chloride (optional) | DMF | Arene-bis(α-oxoethanedithioates) |

| Bromoacetylarenes | Elemental Sulfur, Alkylating Agent | Triethylamine | DMF | Arene-bis(α-oxoethanedithioates) |

Table based on findings from the synthesis of novel arene-bis- and -tris(α-oxoethanedithioate) esters. tandfonline.com

Nucleophilic Addition Reactivity of Acetyl Groups in Naphthalene Systems

The most fundamental reaction of the acetyl groups in this compound is nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This reaction is central to many synthetic transformations. The carbonyl group (C=O) is polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. masterorganicchemistry.comwikipedia.org

Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the carbonyl group is influenced by both electronic and steric factors. Electron-withdrawing groups attached to the carbonyl increase its electrophilicity and reactivity, while electron-donating groups decrease it. masterorganicchemistry.comksu.edu.sa In this compound, the electron-donating resonance effect of the naphthalene ring makes the acetyl groups less reactive than those in aliphatic ketones. ksu.edu.sa However, the acetyl groups can readily react with a wide variety of strong nucleophiles, such as Grignard reagents and organolithium compounds, in irreversible addition reactions. masterorganicchemistry.com With weaker nucleophiles, the addition is often reversible. masterorganicchemistry.com Acid catalysis is frequently employed to enhance the reactivity of the carbonyl group, especially with weak nucleophiles like alcohols, by protonating the carbonyl oxygen and increasing the electrophilicity of the carbon. libretexts.org

Electrophilic Substitution Reactions on the Naphthalene Ring System

The naphthalene ring system is susceptible to electrophilic substitution reactions, a fundamental class of reactions in organic chemistry where an electrophile displaces an atom, typically hydrogen, on the aromatic ring. researchgate.netbyjus.comuomustansiriyah.edu.iq The reactivity and orientation of substitution on the naphthalene core are significantly influenced by the presence of substituents. In the case of this compound, the two acetyl groups play a crucial role in directing the position of any subsequent electrophilic attack.

Acetyl groups are known to be deactivating and meta-directing substituents on aromatic rings. This is due to their electron-withdrawing nature, which decreases the electron density of the aromatic system, making it less susceptible to attack by electrophiles. uomustansiriyah.edu.iq The deactivating effect is a consequence of both the inductive effect of the carbonyl oxygen and the resonance effect, where the carbonyl group pulls electron density from the ring.

The directing effect of the substituents determines the position of the incoming electrophile. For the acetyl group at position 1, the meta positions are 3 and 8. For the acetyl group at position 6, the meta positions are 5 and 8. Therefore, considering the directing effects of both groups, the position most likely to undergo electrophilic substitution would be the one that is meta to both acetyl groups, or at least meta to one and not significantly activated or deactivated by the other. The positions on the naphthalene ring relative to the acetyl groups are outlined in the table below.

| Position | Relation to 1-Acetyl Group | Relation to 6-Acetyl Group | Predicted Reactivity |

| 2 | ortho | - | Deactivated |

| 3 | meta | - | Less Deactivated |

| 4 | para | - | Deactivated |

| 5 | - | meta | Less Deactivated |

| 7 | - | ortho | Deactivated |

| 8 | meta | meta | Least Deactivated |

Based on these directing effects, electrophilic attack is most likely to occur at the 8-position, which is meta to both deactivating acetyl groups. Positions 3 and 5 are meta to one group but are also influenced by the deactivating nature of the other ring. The formation of this compound itself is an example of an electrophilic substitution reaction, specifically a Friedel-Crafts acylation of naphthalene. rsc.org The conditions of this reaction can influence the isomeric ratio of the resulting diacetylnaphthalenes. For instance, the acetylation of naphthalene with acetyl chloride and aluminium chloride in carbon disulphide at elevated temperatures yields this compound as a major product alongside the 1,5-isomer. rsc.org

Computational Chemistry and Reaction Pathway Elucidation

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms, offering insights into the intricate details of chemical transformations that are often difficult to probe experimentally. rsc.orgchemistry-chemists.com By modeling the species involved in a reaction, including reactants, intermediates, transition states, and products, computational methods can provide a quantitative understanding of reaction pathways and kinetics. researchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to elucidate the mechanisms of organic reactions. beilstein-journals.org These calculations can determine the geometries and energies of all stationary points along a reaction coordinate, allowing for the construction of a detailed potential energy surface. researchgate.net This information is invaluable for understanding reaction feasibility, selectivity, and the factors that control them. youtube.com

For a molecule like this compound, quantum chemical calculations can be used to predict its reactivity towards electrophiles. By calculating properties such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), one can identify the most nucleophilic sites on the naphthalene ring system. The sites with the highest electron density and the largest coefficients in the HOMO are generally the most susceptible to electrophilic attack.

The mechanism of an electrophilic aromatic substitution reaction involves the formation of a high-energy intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iq Quantum chemical calculations can be used to determine the relative stabilities of the different possible arenium ions that can be formed upon attack at various positions of the this compound ring. The transition state leading to the most stable arenium ion will have the lowest activation energy, and thus, the corresponding substitution product will be the major one formed. libretexts.org

A hypothetical application of quantum chemical calculations to study the nitration of this compound would involve the following steps:

Geometry Optimization: The ground state geometries of this compound and the electrophile (e.g., NO₂⁺) are optimized.

Transition State Search: The transition state structures for the attack of the electrophile at each possible position on the naphthalene ring are located.

Intermediate Optimization: The geometries of the resulting arenium ion intermediates are optimized.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle point for transition states) and to obtain zero-point vibrational energies and thermal corrections.

Energy Profile Construction: The relative energies of all species are plotted to construct a potential energy profile for each reaction pathway.

The table below illustrates the type of data that can be generated from such a computational study to predict the regioselectivity of an electrophilic substitution reaction on this compound. The energy values are hypothetical and for illustrative purposes only.

| Position of Attack | Calculated Relative Activation Energy (kcal/mol) | Calculated Relative Intermediate Energy (kcal/mol) | Predicted Product |

| 4 | 25.2 | 18.5 | Minor |

| 5 | 22.8 | 16.1 | Minor |

| 8 | 20.5 | 14.3 | Major |

These computational approaches provide a theoretical framework for understanding and predicting the outcomes of chemical reactions involving complex molecules like this compound, complementing and guiding experimental investigations. youtube.com

Spectroscopic Characterization and Structural Elucidation of 1,6 Diacetylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy stands as a powerful tool for determining the structure of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Elucidation of Conformation and Conformational Equilibria

The flexibility of molecules often leads to the existence of multiple conformations, which are different spatial arrangements of the same molecule that can interconvert. auremn.org.br For molecules like 1,6-diacetylnaphthalene, the acetyl groups attached to the naphthalene (B1677914) core can rotate, leading to various conformational isomers or rotamers.

NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, allows for the investigation of these conformational preferences. auremn.org.brmdpi.com The magnitude of coupling constants between protons can be related to the dihedral angles between them, providing insight into the geometry of the molecule. NOE experiments, on the other hand, identify protons that are close in space, which helps in determining the predominant conformation in solution. arxiv.org For flexible molecules, the observed NMR spectrum is often an average of the spectra of the different conformers present in equilibrium. auremn.org.br By studying changes in chemical shifts and coupling constants with variations in solvent or temperature, it is possible to understand the dynamics of the conformational equilibrium. auremn.org.br

Table 1: Hypothetical ¹H NMR Data for a this compound Derivative Illustrating Conformational Analysis

| Proton | Chemical Shift (ppm) - Conformer A | Chemical Shift (ppm) - Conformer B | Observed Chemical Shift (ppm) |

| H-2 | 7.85 | 7.95 | 7.90 |

| H-3 | 7.40 | 7.50 | 7.45 |

| H-4 | 8.10 | 8.00 | 8.05 |

| H-5 | 8.20 | 8.15 | 8.18 |

| H-7 | 7.60 | 7.65 | 7.63 |

| H-8 | 7.90 | 7.80 | 7.85 |

| CH₃ (acetyl at C1) | 2.60 | 2.75 | 2.68 |

| CH₃ (acetyl at C6) | 2.65 | 2.55 | 2.60 |

This table is illustrative and does not represent actual experimental data.

Regiochemical Assignment and Isomeric Purity Determination

In the synthesis of substituted naphthalenes, different isomers can be formed. news-medical.netoxinst.com NMR spectroscopy is indispensable for distinguishing between these regioisomers, which have the same molecular formula but differ in the substitution pattern on the aromatic ring. news-medical.netoxinst.com

One-dimensional ¹H and ¹³C NMR spectra provide initial clues based on the number of unique signals and their chemical shifts. oxinst.commagritek.com For instance, the symmetry of a particular isomer can lead to a simpler spectrum with fewer signals. oxinst.com However, for a definitive assignment, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often necessary. news-medical.net COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity of the aromatic protons, while HSQC spectra correlate protons with the carbons they are directly attached to. news-medical.net These techniques, along with long-range correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation), provide unambiguous evidence for the specific substitution pattern, thereby confirming the regiochemistry and assessing the isomeric purity of the sample. mdpi.com Solid-state NMR can also be a powerful tool for differentiating isomers, particularly for heterocyclic compounds. iastate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Naphthalene Isomers

| Carbon Position | Typical Chemical Shift Range (ppm) |

| C1/C4/C5/C8 | 127-129 |

| C2/C3/C6/C7 | 125-127 |

| Quaternary Carbons (α) | 132-134 |

| Quaternary Carbons (β) | 130-132 |

Note: The actual chemical shifts for this compound will be influenced by the electron-withdrawing acetyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. missouri.edustudymind.co.uk It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. missouri.edu Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum for each compound. missouri.edu

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acetyl groups. missouri.edu This peak typically appears in the region of 1680-1750 cm⁻¹. studymind.co.uk The exact position of this band can provide information about the electronic environment of the carbonyl group. In addition to the carbonyl peak, the spectrum will also show characteristic absorptions for aromatic C-H stretching (typically above 3000 cm⁻¹) and aromatic C=C in-ring stretching vibrations (in the 1400-1600 cm⁻¹ region). libretexts.org The presence and pattern of these bands confirm the presence of the key functional groups in the molecule. While IR is excellent for identifying functional groups, it can sometimes be challenging to distinguish between isomers with the same functional groups. libretexts.orgnih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | In-ring Stretch | 1500 - 1600 and 1400 - 1500 |

| Methyl C-H | Stretch | 2850 - 3000 |

| Methyl C-H | Bend | 1350 - 1470 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. williams.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. udel.edu The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals. udel.edu

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated naphthalene ring system. uzh.ch The extended π-system of the naphthalene core results in absorptions at longer wavelengths compared to simpler aromatic systems. The acetyl groups, being chromophores, will also influence the electronic transitions. Specifically, they can introduce n → π* transitions, which involve the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. uzh.ch These transitions are typically weaker and occur at longer wavelengths than the π → π* transitions. uzh.ch The solvent can also affect the position and intensity of the absorption bands. williams.edu

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | π bonding to π antibonding | 220 - 350 | High |

| n → π | non-bonding to π antibonding | 300 - 400 | Low |

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR provides structural information in solution, X-ray diffraction (XRD) reveals the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comnumberanalytics.com This technique is based on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. uomustansiriyah.edu.iq The resulting diffraction pattern can be used to determine the crystal structure, including bond lengths, bond angles, and intermolecular interactions. beloit.edu For a definitive structural elucidation of a new compound, single-crystal X-ray diffraction is the gold standard. anton-paar.com A study on related compounds, such as 1,8-diacetylnaphthalene (B15068771), has utilized X-ray crystallography to determine their crystal structures. researchgate.net

Crystal Engineering and Molecular Packing Analysis

Crystal engineering is the design and synthesis of crystalline solids with desired properties, which are often dictated by the arrangement of molecules in the crystal lattice. rsc.org The analysis of the crystal packing of this compound and its derivatives can reveal important non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, which govern the supramolecular architecture. rsc.org Understanding these interactions is crucial for predicting and controlling the physical properties of the material, such as melting point, solubility, and even its electronic properties. researchgate.net The way molecules pack in the solid state can have significant implications for their application in materials science. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound, mass spectrometry provides definitive confirmation of its molecular mass and offers insights into its structural stability and fragmentation pathways under ionization.

The molecular formula for this compound is C₁₄H₁₂O₂, which corresponds to a theoretical monoisotopic mass of 212.0837 Da. nih.gov In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 212. This peak confirms the molecular weight of the compound. savemyexams.com

Upon electron ionization, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint that helps to confirm the compound's structure. For aromatic ketones like this compound, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org

The primary fragmentation events for this compound are expected to be the loss of a methyl radical (•CH₃, 15 Da) or an acetyl radical (•COCH₃, 43 Da).

Loss of a methyl radical: Cleavage of the bond between the carbonyl carbon and the methyl group results in the formation of a highly stable acylium ion. This fragment would appear at an m/z of 197 (212 - 15).

Loss of an acetyl group: Cleavage of the bond between the naphthalene ring and the acetyl group results in a naphthalenyl-acetyl cation, appearing at an m/z of 169 (212 - 43).

These predicted fragmentation patterns are consistent with those observed for isomeric diacetylnaphthalenes, such as 1,5-diacetylnaphthalene (B3031388), which also shows prominent peaks at m/z 212, 197, and 169. nih.gov The relative abundance of these fragment ions provides further information about the stability of the different resulting cations.

Table 1: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |

| 212 | Molecular Ion (M⁺) | [C₁₄H₁₂O₂]⁺ | Represents the intact molecule with one electron removed. |

| 197 | [M - CH₃]⁺ | [C₁₃H₉O₂]⁺ | Result of alpha-cleavage with loss of a methyl radical. |

| 169 | [M - COCH₃]⁺ | [C₁₂H₉O]⁺ | Result of cleavage with loss of an acetyl radical. |

This fragmentation data is crucial for confirming the identity and structural features of this compound in complex mixtures, such as in reaction monitoring or purity analysis.

Advanced Spectroscopic Techniques for Molecular Dynamics and Interactions

While standard spectroscopic methods provide a static picture of molecular structure, advanced techniques are employed to investigate the dynamic behavior and subtle non-covalent interactions of molecules like this compound. These methods offer insights into conformational changes, energy transfer processes, and interactions with the molecular environment.

Time-Resolved and Multidimensional Spectroscopy: Techniques such as ultrafast UV-Vis and two-dimensional infrared (2D IR) spectroscopy can probe molecular dynamics on femtosecond to picosecond timescales. numberanalytics.comnumberanalytics.com For this compound, time-resolved spectroscopy could be applied to study the excited-state dynamics of the naphthalene chromophore following photoexcitation. This would reveal pathways of energy dissipation, such as intersystem crossing and vibrational relaxation. 2D IR spectroscopy could be used to investigate the vibrational coupling between the two acetyl groups and how their dynamics are influenced by the solvent environment and intramolecular tensions. numberanalytics.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying molecules with unpaired electrons, such as radical ions or triplet states. cardiff.ac.uk By generating the radical anion of this compound, for instance through electrochemical reduction, EPR could be used to map the spin density distribution across the molecule. This would provide valuable experimental data to compare with theoretical calculations and understand how the acetyl substituents influence the electronic structure of the naphthalene core. psu.edu

Computational Spectroscopy: Modern research heavily relies on the synergy between experimental spectroscopy and computational methods. cardiff.ac.uk Density Functional Theory (DFT) and other first-principles calculations are used to predict spectroscopic properties, such as vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and NMR chemical shifts. For this compound, computational models can be used to:

Predict the rotational barrier of the acetyl groups.

Simulate the effect of solvent on the conformational equilibrium.

Investigate potential intramolecular and intermolecular non-covalent interactions, such as π-stacking in aggregates or crystals. cardiff.ac.uk

These advanced techniques, often used in combination, provide a detailed picture of the molecule's behavior beyond its static structure. They are essential for understanding how this compound and its derivatives might behave in various environments, which is critical for applications in materials science and medicinal chemistry. cardiff.ac.ukelsevier.com

Advanced Applications of 1,6 Diacetylnaphthalene in Contemporary Chemical Research

Role as an Intermediate in Complex Organic Molecule Synthesis

The two ketone functionalities of 1,6-diacetylnaphthalene make it a candidate for various condensation and cyclization reactions, positioning it as a potential precursor for more complex molecular architectures.

The synthesis of fused heterocyclic compounds, such as pyridopyridazines, often involves the cyclocondensation of dicarbonyl compounds with reagents like hydrazine. uminho.ptscirp.org In principle, the this compound scaffold could undergo such reactions to form complex, nitrogen-containing polycyclic systems. For example, reactions like the Hantzsch or Guareschi-Thorpe pyridine (B92270) syntheses utilize dicarbonyl compounds to construct pyridine rings. googleapis.commdpi.com However, a review of the scientific literature indicates a lack of specific, published examples where this compound is explicitly used as the starting diketone to construct fused pyridine derivatives or other related heterocycles. Research in this area tends to focus on other, more readily available or reactive starting materials. uminho.ptwikipedia.org

Polycyclic aromatic hydrocarbons (PAHs) are a major class of compounds studied for their electronic and material properties. nih.govresearchgate.net Helicenes, which are ortho-fused PAHs with a characteristic helical shape, are of particular interest for their unique chiroptical properties. researchgate.net Research into the synthesis of functionalized helicenes has identified diacetylnaphthalene derivatives as valuable precursors.

Specifically, the enol ether of 2,7-diacetylnaphthalene has been successfully used to prepare columbia.eduhelicenebisquinones in high yields. acs.orgmpg.de In this synthesis, the geometry of the 2,7-isomer is crucial for the sequential ortho-annulation reactions that build the helical structure. In contrast, there are no prominent reports of this compound being used for the synthesis of helicenes or other complex, extended PAHs. The angular geometry of the 1,6-isomer is likely less suited for the specific bond formations required to create a continuous, ortho-fused helical system compared to the more linear or symmetric substitution patterns of other isomers.

Construction of Fused Heterocycles, including Pyridine Derivatives

Development in Coordination Chemistry and Ligand Design

The diacetylnaphthalene framework serves as a versatile platform for the design of sophisticated ligands for coordination chemistry. byjus.comlibretexts.orgresearchgate.net The presence of two acetyl groups allows for further chemical modification, enabling the creation of chelating and bridging ligands with diverse coordination capabilities. wikipedia.org

Design of Chelating and Bridging Ligands Based on Diacetylnaphthalene Scaffolds

The acetyl groups in this compound can be chemically transformed into various coordinating moieties. For example, condensation reactions with amines can yield Schiff base ligands. rsc.orgbohrium.com These Schiff bases, possessing both nitrogen and oxygen donor atoms, can act as effective chelating agents, binding to a single metal center through multiple coordination sites. bohrium.comrsc.org The geometry of the resulting metal complex is influenced by the specific arrangement of these donor atoms on the naphthalene (B1677914) scaffold.

Furthermore, the divergent positioning of the functional groups in this compound makes it an ideal candidate for the synthesis of bridging ligands. wikipedia.orgnii.ac.jp These ligands are capable of connecting two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers. scirp.orgfrontiersin.org By carefully designing the linker between the coordinating sites, it is possible to control the distance and orientation of the metal ions within the resulting structure.

Synthesis of Metal Complexes with Naphthalene-Derived Ligands

A variety of metal complexes have been synthesized using ligands derived from diacetylnaphthalene and other naphthalene-based precursors. mdpi.comnih.govjmchemsci.com The synthesis typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. bohrium.comscirp.org The resulting complexes can be isolated as crystalline solids and characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about their three-dimensional structure. rsc.orgacs.org

The choice of metal ion and the specific design of the naphthalene-derived ligand play a crucial role in determining the final structure and properties of the metal complex. rsc.orgrsc.org For example, iron(II) complexes with diaminonaphthalene-based Schiff base-like ligands have been synthesized and studied for their spin crossover properties. rsc.org Similarly, copper(II) complexes with naphthalene-based Schiff bases have been prepared and structurally characterized. rsc.org

Exploration of Metal-Ligand Interactions and Coordination Modes

Common coordination modes observed for ligands derived from naphthalene include monodentate, bidentate chelating, and bridging. mdpi.com In a monodentate mode, the ligand binds to the metal through a single donor atom. In a bidentate chelating mode, the ligand forms a ring structure by binding to the metal through two donor atoms. dnu.dp.ua In a bridging mode, the ligand connects two different metal centers. wikipedia.orgresearchgate.net Spectroscopic techniques, such as infrared and UV-Vis spectroscopy, are often used to probe the metal-ligand interactions and confirm the coordination mode. bohrium.comscirp.org

Potential in Materials Science Research

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for applications in materials science. nih.govscispace.comius.edu.ba The ability to form well-defined supramolecular assemblies and to coordinate with metal ions opens up possibilities for the creation of new functional materials with tailored properties.

Precursors for Functional Organic Materials

This compound can serve as a precursor for the synthesis of a variety of functional organic materials. rsc.org For example, it can be used as a building block for the preparation of polymers and other extended molecular systems. uc.eduwvu.edu The rigid naphthalene core can impart thermal stability and desirable electronic properties to the resulting materials.

One area of interest is the development of helicenes, which are polycyclic aromatic compounds with a helical shape. columbia.eduresearchgate.net Derivatives of 2,7-diacetylnaphthalene have been used in the synthesis of helicenebisquinones. columbia.edu These helical molecules are of interest for their chiroptical properties and potential applications in areas such as asymmetric catalysis and molecular recognition. Additionally, the diacetyl functionality allows for the synthesis of polymers through reactions like condensation polymerization, potentially leading to materials with specific optical or electronic functionalities. researchgate.net

Comparative Analysis of Isomeric Diacetylnaphthalenes: Focus on 1,6 Diacetylnaphthalene

Comparative Synthetic Accessibility and Yield Ratios of Isomers

The synthesis of diacetylnaphthalene isomers, most commonly achieved through Friedel-Crafts acylation of naphthalene (B1677914), presents a significant challenge in controlling regioselectivity. The reaction of naphthalene with acetyl chloride and a Lewis acid catalyst like aluminum chloride can lead to a mixture of isomers. The distribution of these isomers is highly dependent on reaction conditions such as solvent, temperature, and catalyst concentration. psu.edustackexchange.com

For instance, the Friedel-Crafts acetylation of naphthalene in 1,2-dichloroethane (B1671644) shows a kinetic profile where the α/β isomer ratio changes over time and with reactant concentration. psu.edu Initially, the α-substituted product (1-acetylnaphthalene) is formed faster, but as the reaction progresses, the more thermodynamically stable β-substituted product (2-acetylnaphthalene) becomes predominant. psu.edu This suggests that diacylation would also be subject to these complex kinetic and thermodynamic controls, leading to a mixture of diacetylnaphthalene isomers.

The direct diacetylation of naphthalene tends to yield a mixture of isomers, with the specific ratios being sensitive to the reaction parameters. For example, the acylation of 2-methylnaphthalene, a substituted naphthalene, can result in seven different acetylated isomers, with the yields of each being heavily influenced by the solvent used. Chloroform (B151607) as a solvent favors the 6- and 8-acetyl isomers, while nitromethane (B149229) shifts the selectivity towards the 1- and 3-acetyl derivatives. This highlights the difficulty in selectively synthesizing a single diacetylnaphthalene isomer like 1,6-diacetylnaphthalene.

The synthesis of specific isomers often requires multi-step procedures starting from substituted naphthalenes. For example, 2,6-dimethylnaphthalene (B47086) can be a precursor for 2,6-diacetylnaphthalene. However, the synthesis of 2,6-dimethylnaphthalene itself is challenging due to the difficulty in controlling the positions of the methyl groups. nacatsoc.org

Table 1: Factors Influencing Isomer Ratios in Naphthalene Acylation

| Factor | Effect on Isomer Distribution |

| Solvent | Polarity can stabilize different transition states, altering regioselectivity. For example, nitromethane favors 1- and 3-acetyl isomers in the acetylation of 2-methylnaphthalene, while chloroform favors 6- and 8-acetyl isomers. |

| Reactant Concentration | The ratio of α- to β-acetylation of naphthalene is dependent on the concentration of the acylating agent. psu.edustackexchange.com |

| Reaction Time | Kinetic versus thermodynamic control can lead to changes in the isomer ratio over time. psu.edu |

| Catalyst | The choice and amount of Lewis acid catalyst can influence the reactivity and selectivity of the acylation reaction. |

Differential Reactivity Profiles and Regioselectivity Among Isomers

The reactivity of diacetylnaphthalene isomers is dictated by the positions of the two acetyl groups on the naphthalene ring system. solubilityofthings.com These groups are deactivating and meta-directing in electrophilic aromatic substitution reactions. The presence of two such groups significantly reduces the electron density of the aromatic rings, making further electrophilic substitution challenging.

The regioselectivity of reactions involving diacetylnaphthalene isomers is influenced by the interplay of electronic and steric effects from the acetyl groups. masterorganicchemistry.com For example, in reactions where the acetyl groups can participate, such as in condensation or cyclization reactions, the relative positions of the two carbonyls are crucial. The 1,8-diacetylnaphthalene (B15068771) isomer, for instance, can undergo intramolecular cyclization reactions due to the proximity of the two acetyl groups. researchgate.netpsu.edu In contrast, isomers like this compound, where the acetyl groups are on different rings, would not undergo such intramolecular reactions as readily.

Analysis of Steric and Electronic Effects on Reaction Outcomes

Electronic Effects: The acetyl group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and the resonance delocalization of the carbonyl pi-bond. lumenlearning.com This "push" of electrons towards the substituent deactivates the aromatic ring towards electrophilic attack. chemistryguru.com.sgbrainkart.com In diacetylnaphthalenes, the presence of two EWGs makes the naphthalene system significantly less nucleophilic than naphthalene itself. The positions of the acetyl groups determine the extent and location of this deactivation. For isomers where both acetyl groups are on the same ring, that ring will be strongly deactivated. For isomers like this compound, both rings are deactivated, but to a lesser extent than if both groups were on the same ring.

Steric Effects: Steric hindrance arises from the physical bulk of the acetyl groups, which can impede the approach of reactants to certain positions on the naphthalene ring. chemistryguru.com.sgwikipedia.org In electrophilic substitution reactions, attack at positions adjacent to an acetyl group will be sterically hindered. stackexchange.com For example, in this compound, the positions ortho to each acetyl group (positions 2, 8, 5, and 7) will be sterically hindered. This steric hindrance can direct incoming electrophiles to the less hindered positions. organic-chemistry.org The size of the attacking electrophile is also a critical factor; larger electrophiles will be more sensitive to steric hindrance. stackexchange.com

The combination of these electronic and steric effects leads to a complex reactivity profile for each diacetylnaphthalene isomer. For this compound, the deactivating electronic effect of the acetyl groups and the steric hindrance around them would likely direct any further substitution to the remaining available positions, although such reactions would require harsh conditions.

Contrasting Spectroscopic Signatures and Structural Features of Isomers

The different isomers of diacetylnaphthalene can be distinguished by their unique spectroscopic signatures, particularly in NMR and IR spectroscopy. qd-latam.comtau.ac.il These differences arise from the distinct chemical environments of the protons and carbon atoms in each isomer. azom.com

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the positions of the acetyl substituents. nih.gov For this compound, one would expect a complex pattern of signals in the aromatic region, with the protons on each ring being influenced by the acetyl group on that ring. In contrast, an isomer like 2,6-diacetylnaphthalene, which has a higher degree of symmetry, would exhibit a simpler ¹H NMR spectrum. The 1,8-diacetylnaphthalene isomer would show a unique spectrum due to the close proximity of the two acetyl groups, which would likely cause significant deshielding of the peri-protons.

¹³C NMR spectroscopy would also show distinct differences between the isomers. The chemical shifts of the carbonyl carbons and the aromatic carbons would vary depending on their position relative to the acetyl groups.

Infrared (IR) spectroscopy is useful for identifying the carbonyl (C=O) stretching frequency of the acetyl groups. crunchchemistry.co.uk While all diacetylnaphthalene isomers will show a strong absorption in the carbonyl region (typically around 1680 cm⁻¹), the exact position and shape of this band can be influenced by the electronic environment and potential for intramolecular interactions. For instance, in 1,8-diacetylnaphthalene, interactions between the two closely spaced acetyl groups might lead to a shift in the carbonyl stretching frequency compared to an isomer like this compound where the groups are far apart. psu.edu

Table 2: Expected Spectroscopic Features for Select Diacetylnaphthalene Isomers

| Isomer | Expected ¹H NMR Features | Expected ¹³C NMR Features | Expected IR Features |

| This compound | Complex multiplet patterns for aromatic protons on both rings. | Distinct signals for each of the 14 carbon atoms. | A strong C=O stretch around 1680 cm⁻¹. |

| 2,6-Diacetylnaphthalene | Simpler spectrum due to C₂ symmetry, with fewer unique proton signals. | Fewer unique carbon signals due to symmetry. | A strong C=O stretch, potentially at a slightly different frequency than the 1,6-isomer. |

| 1,8-Diacetylnaphthalene | Significant downfield shifts for peri-protons due to steric compression and electronic effects. | Unique chemical shifts for carbonyl and aromatic carbons due to steric and electronic interactions. | Potential splitting or shifting of the C=O band due to dipole-dipole interactions between the carbonyl groups. psu.edu |

Divergent Applications and Research Trajectories for Different Isomers

The different structural and electronic properties of diacetylnaphthalene isomers lead to divergent research interests and potential applications. solubilityofthings.comnumberanalytics.com

This compound and other "linear" isomers: Isomers like 1,6- and 2,6-diacetylnaphthalene can serve as monomers for the synthesis of high-performance polymers. The rigid naphthalene core and the reactive acetyl groups can be utilized to create polymers with high thermal stability and desirable mechanical properties. For example, the related 2,6-naphthalene dicarboxylic acid, which can be derived from 2,6-dialkylnaphthalenes, is a key monomer for the production of polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with superior properties to polyethylene terephthalate (B1205515) (PET). nacatsoc.org Research in this area focuses on developing efficient synthetic routes to these specific isomers and exploring their polymerization behavior.

1,8-Diacetylnaphthalene and other "peri" isomers: The proximity of the functional groups in 1,8-disubstituted naphthalenes gives rise to unique reactivity and the potential for creating "proton sponges" or complex ligands for coordination chemistry. 1,8-Diacetylnaphthalene itself can undergo cyclization reactions to form phenalenone derivatives, which are of interest for their optical and electronic properties. psu.edu Research on these isomers often explores their unique reactivity and the synthesis of novel cyclic and polycyclic aromatic systems.

Other Isomers: Other diacetylnaphthalene isomers may find applications in areas such as organic electronics, where their specific electronic properties could be harnessed in materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The study of a wide range of BN-naphthalene isomers has shown that even subtle changes in the arrangement of atoms can significantly impact electronic properties like the HOMO-LUMO gap. nih.gov A similar principle would apply to diacetylnaphthalene isomers.

The development of regioselective C-H functionalization methods is an active area of research that could provide more direct and efficient routes to specific diacetylnaphthalene isomers, potentially opening up new avenues for their application. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Isomeric Selectivity

The primary challenge in utilizing 1,6-diacetylnaphthalene is its synthesis. Conventional methods, such as the Friedel-Crafts acylation of naphthalene (B1677914), typically yield a mixture of several isomers, including 1,5-, 1,6-, 1,7-, and 1,8-diacetylnaphthalene (B15068771), necessitating difficult and costly separation processes. googleapis.com Research has shown that the choice of solvent and other reaction conditions can influence the isomer ratio, but achieving high selectivity for the 1,6-isomer remains an open problem. uece.br

Future research should focus on developing new catalytic systems that can direct the acylation to the 1- and 6-positions with high regioselectivity. This could involve:

Shape-Selective Catalysts: Employing zeolites or metal-organic frameworks (MOFs) with specifically sized pores and channels that sterically favor the formation of the 1,6-isomer over other, more linear or more hindered isomers.

Directing Groups: Investigating synthetic routes that start with a substituted naphthalene bearing a directing group that can be later removed or converted. This group would electronically or sterically guide the two acetyl groups to the desired positions.

Flow Chemistry: Utilizing microreactor technology to precisely control reaction parameters like temperature, pressure, and reaction time, which can significantly impact kinetic versus thermodynamic product distribution and potentially favor the desired isomer.

A key goal is to develop a synthetic protocol that provides a high yield of this compound, thus making it more accessible for further research and application. A summary of known synthesis challenges is presented in Table 1.

Table 1: Challenges in the Synthesis of Diacetylnaphthalene Isomers

| Challenge | Description | Potential Solution |

|---|---|---|

| Low Regioselectivity | Friedel-Crafts acylation of naphthalene produces a complex mixture of isomers (1,5-, 1,6-, 1,7-, 1,8-). googleapis.com | Development of shape-selective catalysts or use of directing groups. |

| Separation Difficulty | The similar physical properties of the isomers make separation by distillation or crystallization inefficient. | Chromatographic methods or developing syntheses that avoid isomeric mixtures. |

| Harsh Conditions | Traditional methods often use harsh Lewis acids and solvents, posing environmental and safety concerns. | Exploration of solid acid catalysts or milder reaction conditions. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Time-Resolved Techniques

A detailed understanding of the reaction mechanisms involving this compound is crucial for both optimizing its synthesis and predicting the behavior of materials derived from it. While classical kinetic studies on naphthalene acylation exist, the application of modern spectroscopic techniques remains an unexplored frontier.

Future investigations could employ:

Femtosecond and Nanosecond Transient Absorption Spectroscopy: These techniques can be used to observe the short-lived intermediates formed during chemical reactions. researchgate.net For instance, in photochemical reactions, ultrafast spectroscopy could track the formation and decay of the triplet excited state of the naphthalene core, providing insight into energy transfer processes. researchgate.netresearchgate.net

Time-Resolved Infrared (TRIR) Spectroscopy: This method could provide structural information on transient species during reactions, such as the interaction of the acetyl groups with a catalyst surface or the formation of reaction intermediates in solution. duke.edu

Such studies would provide invaluable data on the electronic and structural dynamics of this compound, paving the way for more controlled chemical transformations and the rational design of photoresponsive materials.

Rational Design of this compound-Based Functional Materials with Tunable Properties

The true potential of this compound lies in its use as a building block for advanced functional materials. The two acetyl groups serve as versatile chemical handles for a wide range of transformations, while the bent C2-symmetric naphthalene core imparts a specific geometry that is distinct from the linear 2,6-isomer.

Future research should explore:

Novel Polymers: Oxidation of the acetyl groups yields 1,6-naphthalenedicarboxylic acid, a monomer that can be used to create new polyesters or polyamides. The kinked structure of this monomer, compared to the linear terephthalic acid or 2,6-naphthalenedicarboxylic acid, is expected to produce polymers with different properties, such as lower crystallinity, higher solubility, and unique mechanical or thermal characteristics.

Helical Structures: The specific geometry of 1,6-disubstituted naphthalenes could be exploited in the synthesis of helicenes—molecules with a helical, chiral structure. researchgate.net Functionalized helicenes are of great interest for applications in chiroptical materials, asymmetric catalysis, and molecular recognition. researchgate.netresearchgate.net

Optoelectronic Materials: The naphthalene core is a well-known chromophore. By chemically modifying the acetyl groups, it is possible to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the molecule. researchgate.net This could lead to the development of new materials for organic light-emitting diodes (OLEDs), sensors, or photovoltaic devices. researchgate.net

The overarching goal is to leverage the unique structure of this compound to create materials whose properties can be precisely tuned through rational chemical design. ucl.ac.uk

Integration into Dynamic and Responsive Supramolecular Systems

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding and π-π stacking. These systems can be designed to be dynamic and responsive to external stimuli such as pH, temperature, or light. rsc.orgnih.gov

This compound is an excellent candidate for use as a "tecton," or building block, in supramolecular assemblies:

Hydrogen Bonding: The carbonyl oxygen atoms of the acetyl groups can act as hydrogen bond acceptors, directing the self-assembly of the molecules into predictable one-, two-, or three-dimensional networks.

Metal-Organic Frameworks (MOFs): The dicarboxylic acid derived from this compound can serve as a bent organic linker to construct MOFs with novel topologies and pore environments, potentially useful for gas storage or catalysis.

Responsive Systems: By incorporating this compound into larger molecular structures that can change conformation or bind to other molecules, it is possible to create materials that respond to external triggers. nih.govrsc.org For example, a supramolecular polymer based on this unit could exhibit controlled, reversible assembly and disassembly. rsc.org

This avenue of research could lead to the development of "smart" materials with applications in drug delivery, sensing, and self-healing materials. nih.govnih.gov

Computational Predictions for New Reactivities and Expanded Applications

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental work. psu.edu For a relatively under-explored molecule like this compound, in silico studies can significantly accelerate its development.

Future computational efforts should focus on:

Predicting Reaction Outcomes: Using Density Functional Theory (DFT) or other quantum chemical methods to model the Friedel-Crafts acylation of naphthalene. mit.edu Such calculations could help identify catalysts and conditions that favor the formation of the 1,6-isomer, aiding the synthetic efforts described in section 7.1.

Modeling Material Properties: Simulating the properties of polymers derived from this compound to predict their mechanical strength, thermal stability, and electronic characteristics. This would allow for the pre-screening of candidate materials before undertaking complex synthesis. mit.edu

Simulating Supramolecular Assembly: Modeling the non-covalent interactions of this compound to predict how it will self-assemble in the solid state or in solution. This can guide the design of crystalline materials and dynamic systems with desired structures and functions.

By combining computational predictions with targeted experimental work, the discovery of new reactivities and applications for this compound can be made more efficient and systematic. psu.edumit.edu

Q & A

What are the established synthetic routes for 1,6-diacetylnaphthalene, and how can reaction conditions be optimized?

The primary method involves Friedel-Crafts acetylation of naphthalene using acetyl chloride and aluminum chloride (AlCl₃) in carbon disulfide at 80°C. This produces 1,6- and 1,5-diacetylnaphthalene in a 4:1 ratio . Optimization strategies include:

- Catalyst tuning : Testing Lewis acids (e.g., FeCl₃, ZnCl₂) to improve regioselectivity.

- Solvent effects : Evaluating polar aprotic solvents (e.g., nitrobenzene) to enhance yield.

- Temperature control : Systematic variation (50–100°C) to minimize side products.

How can spectroscopic and chromatographic techniques differentiate this compound from its structural isomers?

- NMR : Distinct aromatic proton splitting patterns in ¹H NMR (e.g., para-substituted acetyl groups in 1,6-isomer vs. meta in 1,5-isomer).

- GC-MS : Retention time differences coupled with mass fragmentation profiles (e.g., m/z 200 molecular ion with acetyl-specific fragments) .

- X-ray crystallography : Resolving spatial arrangement of substituents in single-crystal structures.

What systemic toxicological endpoints have been studied for naphthalene derivatives, and how do they inform this compound research?

Existing studies on naphthalene and methylnaphthalenes highlight critical endpoints:

- Respiratory toxicity : Alveolar damage in rodents via inhalation exposure.

- Hepatic effects : Cytochrome P450-mediated metabolism leading to reactive intermediates.

- Data gaps : Limited dermal exposure studies and long-term carcinogenicity data .

Methodological recommendation : Adopt ATSDR’s tiered review process (literature search, risk-of-bias assessment, evidence synthesis) to prioritize endpoints for this compound .

How can researchers resolve contradictions in existing toxicity data for naphthalene derivatives?

- Risk-of-bias assessment : Apply standardized questionnaires (e.g., Table C-6/C-7) to evaluate study quality, focusing on randomization, dose reporting, and outcome transparency .

- Meta-analysis : Stratify data by species, exposure route, and study design to identify confounding variables.

- Mechanistic studies : Use in vitro models (e.g., CYP450 isoforms) to clarify metabolic pathways and detoxification thresholds .

What computational approaches are suitable for predicting the environmental partitioning of this compound?

- QSPR models : Correlate logP values with solubility and bioaccumulation potential.

- Molecular dynamics simulations : Analyze interactions with soil organic matter or aquatic colloids.

- Fugacity modeling : Estimate phase distribution (air/water/sediment) using physicochemical properties (e.g., vapor pressure, Henry’s law constants) .

How should a researcher design a novel in vivo study to address data gaps in this compound toxicity?

Step 1 : Define endpoints (e.g., oxidative stress markers, histopathology) based on ATSDR’s priority outcomes (hepatic/renal effects) .

Step 2 : Select exposure routes (oral/inhalation) and doses using subchronic NOAEL/LOAEL data from structurally similar compounds.

Step 3 : Implement blinding and randomization (e.g., Table C-7) to minimize bias .

Step 4 : Incorporate biomonitoring (e.g., urinary metabolites) to validate internal exposure levels .

What strategies enhance the regioselectivity of naphthalene derivatization for synthesizing this compound analogs?

- Directing groups : Introduce temporary substituents (e.g., sulfonic acid) to steer acetylation to the 1,6-positions, followed by deprotection .

- Microwave-assisted synthesis : Reduce reaction time and improve yield via controlled dielectric heating.

- Catalytic systems : Explore ionic liquids or zeolites for greener, high-selectivity pathways .

How can researchers assess the environmental persistence of this compound in aquatic systems?

- Photodegradation assays : Monitor UV-induced breakdown products via HPLC-MS.

- Sediment-water partitioning : Measure Kd values under varying pH and salinity conditions.

- Microcosm studies : Evaluate biodegradation rates using activated sludge or microbial consortia .

What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine.

- Sensitivity limits : Employ derivatization (e.g., silylation) for enhanced GC-MS detection.

- Internal standards : Isotope-labeled analogs (e.g., ¹³C-acetyl groups) to correct for recovery variability .

How can transcriptomic profiling elucidate the mechanistic pathways of this compound-induced toxicity?

- RNA sequencing : Identify differentially expressed genes in exposed cell lines (e.g., HepG2) linked to oxidative stress or apoptosis.

- Pathway enrichment : Use tools like DAVID or KEGG to map genes to toxicity networks (e.g., Nrf2/ARE signaling).

- Validation : Confirm key targets (e.g., HO-1, GST) via qPCR and western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.